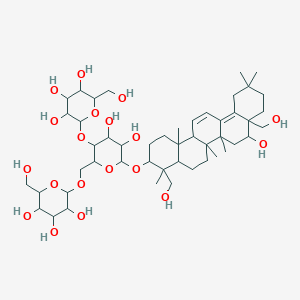
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is a by-product in the preparation of sulfamethoxazole metabolites . It has a molecular formula of C20H18N6O7S2 and a molecular weight of 518.52 .
Molecular Structure Analysis
The molecular structure of 4,4’-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide] is defined by its molecular formula, C20H18N6O7S2 . The specific structural details are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
Sulfonamide compounds are widely studied in medicinal chemistry for their therapeutic potential. They have been explored as inhibitors of various enzymes, receptors, and other biological targets. For example, sulfonamide derivatives have been investigated as endothelin receptor antagonists, kynurenine 3-hydroxylase inhibitors, and carbonic anhydrase inhibitors, showing potential in treating cardiovascular diseases, neurodegenerative disorders, and glaucoma, respectively (Murugesan et al., 1998), (Röver et al., 1997), (Mishra et al., 2017).
Pharmacology
In pharmacological research, sulfonamides have been studied for their effects on various physiological and pathological conditions. For instance, they have been evaluated for their antidiabetic, anti-inflammatory, and analgesic properties, suggesting their use in managing diabetes, inflammation, and pain (Moreno-Díaz et al., 2008), (Lobo et al., 2015).
Materials Science
Sulfonamide compounds also have potential applications in materials science, particularly in the development of novel materials with specific properties. For example, sulfonamide-based compounds could be used in the synthesis of polymers, coatings, and other materials where their chemical stability, binding properties, or other unique characteristics may be advantageous.
Chemical Synthesis
In the field of chemical synthesis, sulfonamides serve as key intermediates or functional groups in the synthesis of complex organic molecules. Their unique chemical reactivity allows for the construction of diverse chemical architectures, which can be tailored for specific applications in drugs, agrochemicals, and other industrially relevant compounds.
Analytical Chemistry
Sulfonamides, due to their distinct spectroscopic and chromatographic properties, could be employed as analytical standards or reagents in various analytical techniques. They may be useful in developing new methods for detecting, quantifying, or characterizing chemical substances in complex mixtures.
For detailed studies and further exploration of sulfonamide compounds and their applications, the following references provide a wealth of information: (Murugesan et al., 1998), (Röver et al., 1997), (Mishra et al., 2017), (Moreno-Díaz et al., 2008), (Lobo et al., 2015).
Eigenschaften
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMVIVQKFDDNLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N=[N+](C3=CC=C(C=C3)S(=O)(=O)NC4=NOC(=C4)C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide | |
CAS RN |
119403-03-1 |
Source


|
| Record name | Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119403031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Dihydro-5-[1-(methoxymethoxy)ethyl]-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one](/img/structure/B124067.png)







![(R)-2-[(tert-Butyloxycarbonyl)amino]-3,3-dimethylbutanoic acid methyl ester](/img/structure/B124085.png)




